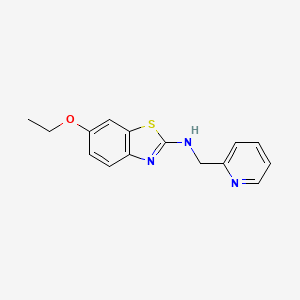

6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

6-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative with the molecular formula C₁₅H₁₅N₃OS and a molecular weight of 285.36 g/mol . The compound features a 1,3-benzothiazole core substituted with an ethoxy group at the 6-position and a pyridin-2-ylmethylamine moiety at the 2-amino position. Benzothiazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects .

Synthetic routes for this compound involve coupling 6-ethoxy-1,3-benzothiazol-2-amine with pyridin-2-ylmethyl derivatives under standard amidation or alkylation conditions. For example, describes a method using 6-ethoxy-1,3-benzothiazol-2-amine reacting with activated nitrofuran derivatives in dimethylformamide (DMF) with trimethylamine as a base, yielding a beige solid with a 60% yield .

Properties

IUPAC Name |

6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-2-19-12-6-7-13-14(9-12)20-15(18-13)17-10-11-5-3-4-8-16-11/h3-9H,2,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFZRSXNXCGCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with an appropriate pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

Overview

6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that has gained attention in various fields, particularly in medicinal chemistry. Its unique structure, which combines a benzothiazole core with a pyridine moiety, suggests potential for diverse biological activities and applications.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial and anticancer properties. The benzothiazole ring is known for its ability to interact with biological targets, making it a candidate for drug development aimed at treating diseases characterized by abnormal cell proliferation.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:

- Nucleophilic and electrophilic substitutions

- Oxidation and reduction reactions

These reactions enhance the compound's chemical diversity and allow for the exploration of new derivatives with potentially improved properties.

Material Science

The compound's unique properties may also find applications in the development of new materials. Its potential to enhance conductivity and stability makes it suitable for use in electronic materials or coatings.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Benzothiazol-2-amine Derivatives

Key Observations:

Ethoxy and methoxy (electron-donating) groups increase lipophilicity, favoring blood-brain barrier (BBB) penetration, as seen in riluzole hybrids for amyotrophic lateral sclerosis (ALS) therapy . Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl: The positional isomerism (e.g., pyridin-2-ylmethyl in the target compound vs. pyridin-3-ylmethyl in ) alters hydrogen-bonding and π-π stacking interactions, affecting target selectivity .

Synthetic Accessibility :

- Methoxy and ethoxy derivatives are synthesized via nucleophilic substitution (e.g., HBr-mediated demethylation of methoxy precursors ).

- Chloro and fluoro analogs often require halogenation under harsh conditions (e.g., POCl₃ for chloro ).

Physicochemical Properties: Melting points vary significantly: For example, a bromo analog (6-bromo-1,3-benzothiazol-2-amine) crystallizes in methanol and has a reported melting point >300°C , while the target compound’s exact melting point is unspecified in available data. Solubility: Sodium salts (e.g., sodium 6-ethoxy-N-(5-nitrofuran-2-carbonyl)-1,3-benzothiazol-2-aminide in ) improve aqueous solubility for in vivo applications .

Anticancer and Antimicrobial Profiles:

- 6-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine : Demonstrated cytotoxicity in NCI-60 cancer cell lines, with IC₅₀ values <10 µM in leukemia models .

- 6-Methoxy-1,3-benzothiazol-2-amine : Serves as a precursor for triazine derivatives with antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) .

- Target Compound : While direct anticancer data are unavailable, structural analogs like riluzole hybrids show neuroprotective and antiproliferative effects .

Crystallographic and Spectral Data

- 6-Bromo-1,3-benzothiazol-2-amine: Crystallizes in the monoclinic space group P2₁/c with hydrogen-bonded dimers .

- 4-Methoxy-1,3-benzothiazol-2-amine : HRMS (m/z): [M + H]⁺ = 181.0436, confirming molecular integrity .

Biological Activity

6-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, which is recognized for its diverse pharmacological properties, combined with a pyridine moiety that may enhance its efficacy as a therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H15N3OS

- Molecular Weight : 285.36 g/mol

- CAS Number : 1105194-96-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets include:

- Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.

- Receptors : It can modulate receptor activity, influencing cellular signaling pathways.

The exact mechanisms depend on the biological context and the specific cellular processes involved.

Antimicrobial Activity

Research indicates that compounds with benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .

Anticancer Properties

The benzothiazole core is also linked to anticancer activity. Studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For example, compounds in this class have been evaluated for their ability to disrupt cell cycle progression and induce cell death in cancerous tissues .

Neuropharmacological Effects

A study evaluating a series of benzothiazole derivatives highlighted their potential neuropharmacological effects, including anticonvulsant and CNS depressant activities. These compounds were tested for neurotoxicity and demonstrated favorable safety profiles .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazole derivatives:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Imidazo[4,5-b]pyridine | Anticancer | Known for selective protein inhibition. |

| Thiazole Derivatives | Antimicrobial | Broad spectrum of biological activities. |

| Benzothiazole Derivatives | Anticancer, Antimicrobial | Established therapeutic applications. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing a benzothiazole precursor (e.g., 6-ethoxy-1,3-benzothiazol-2-amine) with pyridin-2-ylmethyl halide in ethanol, using sodium acetate as a base to deprotonate intermediates and drive the reaction . Optimizing solvent polarity (e.g., EtOH vs. THF) and reaction time (typically 6–8 hours) improves yields. Post-reaction purification via recrystallization (e.g., using ethanol or ethyl acetate) ensures high purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify proton environments and carbon connectivity, particularly distinguishing ethoxy, benzothiazole, and pyridinylmethyl groups .

- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the benzothiazole core) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What biological targets are commonly associated with benzothiazole derivatives, and how is activity assessed?

- Methodological Answer : Benzothiazoles often target enzymes (e.g., kinases) or DNA via intercalation. For this compound:

- Enzyme inhibition assays : Measure IC values against kinases (e.g., EGFR) using fluorescence-based substrate turnover .

- Cellular assays : Evaluate cytotoxicity (via MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in pyridinylmethyl coupling steps?

- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

- Catalytic systems : Use Pd-catalyzed Buchwald-Hartwig amination for C–N bond formation under inert conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves efficiency .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful pH control to avoid side products .

Q. How do substituents on the benzothiazole core (e.g., ethoxy vs. methoxy) influence bioactivity and binding affinity?

- Methodological Answer : Substituent effects are studied via:

- SAR analysis : Compare analogs (e.g., 6-methoxy vs. 6-ethoxy derivatives) in enzymatic assays to quantify changes in IC .

- Molecular docking : Simulate interactions with target proteins (e.g., ATP-binding pockets) to identify steric/electronic contributions of ethoxy groups .

- LogP measurements : Assess hydrophobicity changes impacting membrane permeability .

Q. What advanced techniques resolve ambiguities in crystallographic data for heterocyclic compounds?

- Methodological Answer : Ambiguities (e.g., disorder in pyridinylmethyl groups) are addressed by:

- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···N bonds) to validate packing modes .

- DFT calculations : Compare experimental and computed bond lengths/angles to identify discrepancies .

Q. How are conflicting bioactivity data from different studies reconciled?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line selection, compound solubility). Mitigation strategies include:

- Standardized protocols : Use consensus assays (e.g., NCI-60 panel for cytotoxicity) .

- Dose-response validation : Repeat experiments across multiple concentrations and replicate sets .

- Meta-analysis : Pool data from independent studies to identify trends (e.g., correlation between ethoxy group presence and kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.